6-Hydroxy-1-tetralone

Catalog No.
S758787
CAS No.
3470-50-6
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-1-tetralone

CAS Number

3470-50-6

Product Name

6-Hydroxy-1-tetralone

IUPAC Name

6-hydroxy-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,11H,1-3H2

InChI Key

FNSQPQKPPGALFA-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)O)C(=O)C1

Synonyms

3,4-Dihydro-6-hydroxy-1(2H)-naphthalenone; 1,2,3,4-Tetrahydro-6-hydroxynaphthyl-1-one; 3,4-Dihydro-6-hydroxy-1(2H)-naphthalenone; 6-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-one; 6-Hydroxy-3,4-dihydro-2H-naphthalen-1-one; 6-Hydroxy-3,4-dihydronaphthalen

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C(=O)C1

Detection of Hydroxyl Groups:

6-Hydroxy-1-tetralone has been utilized as a chemical probe for the detection of hydroxyl (OH) groups in various research applications []. This application relies on the ability of the hydroxyl group to react with 6-hydroxy-1-tetralone under specific conditions, forming a new product that can be easily identified and quantified. This method holds potential for analyzing the presence and abundance of hydroxyl groups in diverse molecules, including biological samples [].

Synthesis of Bioactive Compounds:

This compound serves as a valuable starting material for the synthesis of other molecules with potential biological activities [, ]. One notable example is the conversion of 6-hydroxy-1-tetralone to 6-acetoxy-1-tetralone, which has exhibited anti-inflammatory properties in animal models []. The anti-inflammatory effect is attributed to its ability to inhibit prostaglandin synthesis, a key pathway involved in inflammation [].

Organic Synthesis:

Beyond its applications in detecting hydroxyl groups and synthesizing bioactive compounds, 6-hydroxy-1-tetralone finds use in various organic synthesis reactions as a reactant or intermediate []. Its specific chemical properties enable its participation in diverse reactions, allowing for the creation of various complex molecules for research purposes [].

6-Hydroxy-1-tetralone, also known as 6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-one, is an organic compound with the molecular formula C10H10O2\text{C}_{10}\text{H}_{10}\text{O}_{2} and a molecular weight of approximately 162.19 g/mol. It is characterized by a hydroxyl group (-OH) attached to a tetralone structure, which is a bicyclic compound derived from naphthalene. The compound appears as a white to brown solid and has a melting point range of 149.5–158.5 °C .

Currently, there is no scientific research readily available on the specific mechanism of action of 6-Hydroxy-1-tetralone in biological systems.

  • Safety data sheets (SDS) for 6-Hydroxy-1-tetralone indicate potential skin and eye irritation [].
  • Flammability and reactivity data are not widely reported.
  • As with any unknown compound, it is advisable to handle 6-Hydroxy-1-tetralone with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.

Please note:

  • The information on 6-Hydroxy-1-tetralone is limited, and further research is needed to fully understand its properties and potential applications.
  • The absence of data in specific sections (e.g., melting point, mechanism of action) indicates a lack of readily available scientific literature on those aspects.
Typical of phenolic compounds:

  • Oxidation: The hydroxyl group can be oxidized to form quinones or other aromatic compounds.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Substitution Reactions: The hydrogen atoms on the aromatic ring can be substituted by electrophiles, leading to the formation of diverse derivatives.

These reactions make 6-hydroxy-1-tetralone a versatile intermediate in organic synthesis.

Several methods exist for synthesizing 6-hydroxy-1-tetralone:

  • Reduction of Naphthalenes: Starting from naphthalene derivatives, reduction processes can yield tetralones, which can then be hydroxylated.
  • Hydroxylation of Tetralones: Existing tetralones can be selectively hydroxylated using reagents such as boron trifluoride or peracids.
  • Grignard Reactions: A Grignard reagent can react with appropriate carbonyl compounds to form the desired tetralone structure followed by hydroxylation .

6-Hydroxy-1-tetralone finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of bioactive compounds and drugs.
  • Organic Synthesis: Used as an intermediate for producing other organic molecules.
  • Research: Employed in biochemical studies due to its interesting biological properties .

Interaction studies involving 6-hydroxy-1-tetralone often focus on its biochemical interactions:

  • Protein Binding: Studies have indicated that it may bind to certain proteins, affecting their function and potentially leading to therapeutic effects.
  • Metabolic Pathways: Investigating its role in metabolic pathways helps understand its pharmacokinetics and dynamics within biological systems.

Such studies are crucial for elucidating the compound's potential therapeutic applications and safety profiles .

Several compounds share structural similarities with 6-hydroxy-1-tetralone. Below is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one1.00Similar structure but different hydroxyl positioning
2,6-Dihydroxyanthracene-9,10-dione0.98Contains two hydroxyl groups on an anthracene framework
1-(3-Hydroxy-2-methylphenyl)ethanone0.95Contains a methyl group and differs in ring structure
6-Hydroxy-2,3-dihydro-1H-inden-1-one0.95Indene structure with unique reactivity
2-Hydroxyanthracene-9,10-dione0.95Hydroxyl group on an anthracene core

The unique positioning of the hydroxyl group and the specific bicyclic structure of 6-hydroxy-1-tetralone differentiate it from these similar compounds, influencing its chemical reactivity and biological activity .

Traditional Synthetic Approaches

The most widely employed traditional approach for the synthesis of 6-hydroxy-1-tetralone involves the demethylation of 6-methoxy-1-tetralone as a key transformation step. This strategy capitalizes on the stability and accessibility of the methoxy-protected precursor, which can be readily synthesized through established aromatic acylation protocols. The demethylation process typically employs strong Lewis acids or nucleophilic reagents to cleave the methyl-oxygen bond, generating the desired phenolic functionality.

Aluminum chloride-mediated demethylation represents one of the most fundamental approaches in this category. Research has demonstrated that aluminum chloride can effectively promote the demethylation of ortho-substituted aryl methyl ethers under controlled conditions. The reaction mechanism involves the coordination of aluminum chloride with both the methoxy group and the adjacent electron-withdrawing carbonyl functionality, facilitating the nucleophilic displacement of the methyl group. Optimal reaction conditions typically require 1.5 equivalents of aluminum chloride in dichloromethane at room temperature, with reaction times ranging from 3 to 7 hours depending on the substrate structure.

The boron tribromide method has emerged as another powerful traditional approach for ether cleavage reactions. Mechanistic studies have revealed that boron tribromide can cleave multiple equivalents of aryl methyl ethers through a sequential three-cycle process. Density functional theory calculations predict that one equivalent of boron tribromide can theoretically cleave up to three equivalents of anisole derivatives, producing triphenoxyborane intermediates prior to hydrolysis. This finding has significant implications for stoichiometric optimization, as sub-stoichiometric amounts of boron tribromide may be sufficient for complete demethylation reactions.

Magnesium iodide etherate represents an alternative traditional approach that offers certain operational advantages. This method utilizes freshly prepared magnesium iodide in dry ethyl ether to effect the deprotection of aryl methyl ethers. The reaction typically requires 4-7 hours at ambient temperature and demonstrates good functional group tolerance, achieving isolated yields of 82-92% for various substituted aromatic substrates. The mechanism involves the formation of a magnesium-oxygen coordinate complex followed by nucleophilic attack by iodide ion on the methyl carbon.

Catalytic and Enzymatic Synthesis Routes

The development of catalytic and enzymatic methodologies for 6-hydroxy-1-tetralone synthesis has opened new avenues for selective and environmentally benign synthetic approaches. Biocatalytic demethylation represents a particularly promising strategy that circumvents the harsh conditions typically associated with chemical demethylation methods.

Cobalamin-dependent methyltransferases have demonstrated exceptional potential for oxygen-free regioselective demethylation of aryl methyl ethers. The veratrol-O-demethylase enzyme system enables methyl transfer reactions that avoid the oxidative side reactions commonly encountered with traditional enzymatic approaches. This biocatalytic system successfully transforms various aryl methyl ethers containing two functional methoxy moieties in either 1,2-position or 1,3-position configurations. The regioselective monodemethylation of substituted 3,4-dimethoxy phenols and the selective demethylation of 1,3,5-trimethoxybenzene demonstrate the remarkable substrate specificity achievable through enzymatic catalysis.

Rieske monooxygenase systems from Pseudomonas species offer an alternative enzymatic approach for selective demethylation reactions. The VanA-VanB enzyme system demonstrates remarkable selectivity for substrates containing carboxylic acid moieties, with catalysis occurring specifically at the meta position relative to the carboxylate functionality. This system accepts both nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate as electron donors, providing flexibility in cofactor regeneration strategies. The enzymatic transformation achieves 77% yield for the conversion of vanillic acid to protocatechuic acid, demonstrating the practical utility of this biocatalytic approach.

Whole-cell biocatalyst systems utilizing Lactobacillus paracasei have been successfully employed for the asymmetric reduction of related tetralone substrates. While this approach targets the ketone functionality rather than ether cleavage, it demonstrates the potential for integrating multiple biocatalytic transformations in the synthesis of complex tetralone derivatives. The optimization of reaction parameters including temperature, agitation rate, hydrogen ion concentration, and incubation time significantly influences both conversion efficiency and enantiomeric excess of the resulting products.

Green Chemistry and Sustainable Production Methods

The implementation of green chemistry principles in 6-hydroxy-1-tetralone synthesis has focused primarily on the development of environmentally benign solvents, recyclable catalysts, and waste minimization strategies. Ionic liquid-mediated demethylation represents a significant advancement in sustainable synthesis methodology.

The application of 1-normal-butyl-3-methylimidazolium bromide ionic liquid as both solvent and nucleophile provides an effective green alternative to traditional demethylation methods. This approach utilizes the high nucleophilicity of bromide ion in the ionic liquid matrix to effect nucleophilic displacement of methyl groups from aryl ethers. The combination of ionic liquid with para-toluenesulfonic acid enables demethylation reactions to proceed under mild heating conditions, achieving 97% yield for model substrates within 14 hours. The method demonstrates excellent functional group tolerance and can accommodate various protic acids including methanesulfonic acid, hydrochloric acid, and dilute sulfuric acid as proton sources.

Continuous-flow synthesis methodologies have emerged as powerful tools for improving reaction efficiency and reducing environmental impact. Multi-step continuous-flow strategies for related tetralone synthesis demonstrate significant advantages over traditional batch operations. These approaches provide dramatically reduced reaction times, highly improved reaction efficiency, and superior control over reaction optimization conditions. The flow protocol achieves overall yields of up to 76.6% with 99% purity, substantially higher than those obtained from batch processes which typically yield 50% with 92% purity. The enhanced throughput of 0.49 grams per hour and reduction of total reaction time from hours to minutes exemplify the efficiency gains achievable through continuous-flow processing.

Water-based synthesis protocols utilizing surfactant systems offer additional opportunities for sustainable production. The development of cetyltrimethylammonium bromide micelle-catalyzed oxidation reactions demonstrates the potential for aqueous synthesis methodologies. These systems enable the selective oxidation of alcohol precursors to ketone products under mild conditions, utilizing environmentally benign oxidants such as potassium peroxymonosulfate in the presence of catalytic amounts of 1-hydroxy-1H-1,2,3-benziodoxathiole 1,3,3-trioxide.

Reaction Mechanism Elucidation and Intermediate Isolation

Comprehensive mechanistic studies have provided detailed insights into the molecular-level processes governing 6-hydroxy-1-tetralone synthesis, particularly focusing on ether cleavage reactions and intermediate characterization. Advanced spectroscopic techniques and computational methods have enabled the identification and characterization of key reaction intermediates.

Nuclear magnetic resonance monitoring of aluminum chloride-mediated demethylation reactions has revealed critical mechanistic details regarding the chelation process and methyl group activation. Time-resolved proton nuclear magnetic resonance spectroscopy demonstrates the gradual formation of chloromethane during the demethylation process, with characteristic signals appearing at 3.02 parts per million in proton nuclear magnetic resonance and 25.88 parts per million in carbon-13 nuclear magnetic resonance spectra. Gas chromatography-mass spectrometry analysis confirms the presence of chloromethane in the reaction headspace, supporting the proposed nucleophilic displacement mechanism.

The coordination of aluminum chloride with the acetyl functionality results in immediate downfield shifts of the acetyl methyl signal from 2.61 to 2.75 parts per million, indicating chelation-induced electron deficiency at the carbonyl carbon. Progressive signal shifts to 2.93 parts per million after two hours of reaction time, followed by signal obscuration after three hours, provide detailed kinetic information regarding the demethylation process. Simultaneously, the gradual diminution of the methoxy signal and its near-complete disappearance after five hours confirms the time course of ether cleavage.

Density functional theory calculations have provided quantitative mechanistic insights into boron tribromide-mediated ether cleavage pathways. These computational studies predict rate-limiting barrier heights for sequential demethylation cycles, revealing that the first demethylation cycle exhibits an activation energy of 24.8 kilocalories per mole, while subsequent cycles show barriers of 25.3 and 22.2 kilocalories per mole respectively. The calculations demonstrate that phenoxide substitution on the boron center progressively stabilizes cationic intermediates, facilitating subsequent demethylation steps.

Reaction CycleAnisole Binding (kcal/mol)Bromide Loss (kcal/mol)Demethylation Barrier (kcal/mol)Total Activation Energy (kcal/mol)
First Cycle+1.4+22.1+1.324.8
Second Cycle+9.5+13.0+2.825.3
Third Cycle+11.1+4.9+6.222.2

The isolation and characterization of key intermediates in ionic liquid-mediated demethylation have provided valuable insights into alternative mechanistic pathways. The formation of alkyl bromide intermediates and their subsequent hydrolysis to alcohols demonstrates the versatility of ionic liquid systems for both ether cleavage and functional group interconversion. The observation of mixed product distributions including both brominated and hydroxylated products provides evidence for competing reaction pathways under different conditions.

Enzymatic reaction mechanisms involve fundamentally different chemical transformations compared to traditional chemical approaches. The cobalamin-dependent methyltransferase system operates through methyl transfer rather than nucleophilic displacement, utilizing the cobalt center as a methyl carrier. This mechanism avoids the formation of reactive intermediates that can lead to side reactions, explaining the exceptional regioselectivity observed in enzymatic demethylation processes. The oxygen-independent nature of this transformation eliminates the risk of oxidative side reactions that commonly plague traditional enzymatic approaches utilizing molecular oxygen as a co-substrate.

Monoamine Oxidase (MAO) Inhibition Mechanisms

6-Hydroxy-1-tetralone derivatives exhibit potent MAO inhibition, particularly targeting the MAO-B isoform, which is implicated in neurodegenerative disorders such as Parkinson’s disease. Studies on structurally analogous 1-tetralone compounds reveal that substitution patterns dictate inhibitory potency and isoform selectivity. For instance, C7-substituted derivatives demonstrate superior MAO-B inhibition compared to C6 or C5 analogs, with chlorine substitutions enhancing activity by up to 75-fold over unmodified counterparts [1]. The 6-hydroxy moiety itself may contribute to hydrogen bonding with MAO-B’s flavin adenine dinucleotide (FAD) cofactor, stabilizing inhibitor-enzyme interactions [1] [4].

A notable derivative, 7-chloro-6-hydroxy-1-tetralone, exhibits an IC50 of 0.0011 µM for MAO-B, surpassing the reference inhibitor lazabemide (IC50 = 0.091 µM) [1]. SAR analyses further indicate that reducing the ketone group to an alcohol (e.g., 6-hydroxy-1-tetralol) reduces MAO-B affinity, underscoring the ketone’s role in substrate mimicry [1] [4]. Comparative data for select derivatives are summarized in Table 1.

Table 1: MAO Inhibition Potencies of 6-Hydroxy-1-Tetralone Derivatives

DerivativeMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)
6-Hydroxy-1-tetralone0.6230.007583.1
7-Chloro-6-hydroxy0.0360.001132.7
6-Acetoxy>1000.785>127.4

Anti-Inflammatory and Prostaglandin Synthesis Modulation

6HT serves as a precursor for synthesizing bioactive anti-inflammatory agents. Acetylation of the C6 hydroxyl group yields 6-acetoxy-1-tetralone, which inhibits prostaglandin synthesis by targeting cyclooxygenase-2 (COX-2) in murine macrophages . This derivative reduces prostaglandin E2 (PGE2) levels by 58% at 10 µM, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) . The hydroxyl group’s oxidation state is critical, as esterification enhances membrane permeability and metabolic stability, prolonging therapeutic effects [3].

Additionally, flavan derivatives derived from 6HT, such as saccharpiscinol A, suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages (IC50 = 8.2 µM) [3]. This activity correlates with downregulation of inducible NO synthase (iNOS), suggesting a multitarget mechanism underlying 6HT’s anti-inflammatory profile [3].

Reactive Oxygen Species (ROS) Inhibition in Macrophages

Hydroxylated 2-benzylidene-6-hydroxy-1-tetralone derivatives demonstrate exceptional ROS-scavenging capabilities in LPS-stimulated RAW 264.7 macrophages. Compound 28 (6-hydroxy-7-trifluoromethylphenyl) achieves an IC50 of 0.18 µM, 50-fold more potent than the reference compound malvidin [5]. The C6 and C7 hydroxyl groups chelate transition metals involved in Fenton reactions, while electron-withdrawing substituents (e.g., trifluoromethyl) enhance resonance stabilization of radical intermediates [5].

Notably, halogenation at the phenyl ring B further augments activity. Derivatives with para-chloro or meta-bromo substitutions reduce ROS levels by 80–90% at 1 µM, likely through Nrf2 pathway activation [5]. These findings position 6HT as a versatile scaffold for developing redox-modulating therapeutics.

Structure-Activity Relationships (SAR) in Derivative Design

SAR studies highlight three critical modifications for optimizing 6HT bioactivity:

  • Substitution Position: C6 and C7 substitutions maximize MAO-B and ROS inhibition, whereas C5 analogs exhibit diminished potency [1] [5].
  • Functional Groups:
    • Hydroxyl groups at C6 enhance hydrogen bonding and metal chelation [5].
    • Chlorine or trifluoromethyl groups at C7 improve lipophilicity and enzyme affinity [1] [4].
    • Acetylation of the hydroxyl group balances solubility and bioavailability [3].
  • Backbone Rigidity: Conformational restriction via benzylidene or heteroarylidene groups at C2 increases MAO-B selectivity (e.g., 2-thiophenylidene derivatives show 10-fold selectivity over MAO-A) [4].

These principles guide the rational design of next-generation 6HT derivatives with tailored pharmacological profiles.

Role as a Key Intermediate in Heterocyclic Synthesis

6-Hydroxy-1-tetralone provides a pre-functionalised benzylic hydroxyl group and a conjugated ketone that together promote ring-forming reactions leading to diverse heterocycles.

Representative heterocycles assembled from 6-Hydroxy-1-tetraloneKey stepOverall isolated yieldReference
N-Arylpyridinium tetralones active against macrophage-migration-inhibitory factorO-alkylation with 3-bromopropyl-4-arylpyridines followed by intramolecular cyclisation63 – 78% [1]
Benzofuran-tetralone hybrids obtained through nucleophilic substitution onto 3-bromopropyl benzofuran sulfoxides, then charge-accelerated -sigmatropic rearrangementOne-pot substitution–rearrangement36 – 76% [3] [4]
1,3,4-Oxadiazoles prepared by condensation of 6-hydroxy-1-tetralone acylhydrazones and oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinoneOxidative N–O bond formation52 – 71% [5]

Mechanistic studies reveal initial O-alkylation or O-acylation of the phenolic hydroxyl group, generation of an electrophilic benzylic cation, and subsequent heteroatom capture or pericyclic rearrangement to close the new heteroaromatic ring. Density-functional theory modelling of the oxadiazole route confirms either a concerted hydride transfer to the quinone oxidant or a stepwise single-electron process of nearly identical Gibbs energy, explaining the broad substrate scope observed experimentally [5].

Participation in Aldol Condensation and Friedel–Crafts Reactions

a) Aldol (Claisen–Schmidt) condensations
In ethanol containing p-toluenesulfonic acid, 6-hydroxy-1-tetralone condenses with aromatic aldehydes to give benzylidene derivatives that were evaluated as tyrosinase inhibitors [6].

Product codeAldehyde partner (ring substituent pattern)Crystalline yield (%)Half-maximal inhibitory concentration (micromole per litre)Reference
C1para-methoxy8017.6 ± 1.1 [6]
C23,4,5-trimethoxy528.8 ± 1.8 [6]
C3ortho-methoxy8111.1 ± 2.5 [6]
C43-ethoxy-4-hydroxy8421.4 ± 3.1 [6]
C5para-hydroxy4548.6 ± 2.9 [6]
C63,4-dimethoxy7117.6 ± 2.4 [6]
C7para-chloro3422.4 ± 3.1 [6]
C93,5-dimethoxy-4-hydroxy49> 50 [6]

Kinetic analysis showed competitive inhibition for the most potent chalconoid, consistent with copper chelation through the C6 phenolic oxygen of the tetralone nucleus [6].

b) Friedel–Crafts cyclisations and alkylations
The conjugated ketone of 6-hydroxy-1-tetralone withstands Lewis-acidic conditions, enabling it to act as nucleophile or electrophile in intramolecular Friedel–Crafts processes:

Substrate classLewis acid and conditionsProduct (new C–C bond)Yield (%)Reference
2-Alkoxycarbonyl-6-halo-1-tetralones → 2-alkyl-1-tetralonesHydrogen chloride, reflux, then decarboxylationSix-membered aryl–alkyl fusion65 – 98 [7]
Resulting 2-alkyl-1-tetralones → 2-alkyl-2-hydroxy-1-tetralonesPhase-transfer oxidation with oxygen and trimethyl phosphiteBenzylic hydroxylation49 – 95 [7]
ortho-Acylated phenylalkyl chloridesPolyphosphoric acid, 120 °CDirect tetralone ring closureup to 72 [8] [9]

The driving force is formation of a stabilised benzylic or acylium cation adjacent to the aromatic ring, favouring six-membered closure over five or seven members [9].

Hydroxyl Group Reactivity in Functionalisation Reactions

The phenolic hydroxyl at C6 orchestrates diverse modifications, either as a directing group or as a leaving group after activation.

Transformation categoryTypical reagent setProduct exampleIsolated yield (%)Reference
O-Alkylation followed by nucleophilic substitutionPotassium carbonate, potassium iodide, 3-bromopropyl-4-arylpyridine in acetonitrile, 60 °CN-Arylpyridinium ether that inhibits macrophage-migration-inhibitory factor63 – 78 [1]
Benzylic chloromethylationFormaldehyde and hydrogen chloride in acetonitrile5-Chloromethyl-6-hydroxy-1-tetralone70 (two-step) [10]
Benzyl- or allyl-ether formation for monoamine-oxidase inhibitorsCesium carbonate, benzyl bromides, eighty degrees Celsius6-(3-iodobenzyloxy)-1-tetralone87 [11]
Oxidative benzylic arylation via rhodium-catalysed C–C bond activation in cyclopentanonesRhodium trichloride–N-heterocyclic carbene, 130 °Cα-Tetralone skeleton extended by aryl migration45 [12]

These transformations rely on the enhanced nucleophilicity of the C6 oxygen; once masked as an ether it guides further C–O or C–C bond formation, after which deprotection regenerates the phenol if required.

Catalytic Hydroxylation and Demethylation Processes

ProcessCatalyst or reagentSubstrateProductYield (%)Mechanistic featureReference
Demethylation of 6-methoxy-1-tetraloneAqueous hydrobromic acid, 125 °C, 3 hMethoxy tetralone6-Hydroxy-1-tetralone68 – 72SN1 cleavage via benzylic carbocation followed by proton-assisted hydrolysis [13]
One-pot synthesis of 6-hydroxy-1-tetralone from methyl 4-(3-methoxyphenyl)butanoateEaton reagent (phosphorus pentoxide in methanesulfonic acid), 75 °C, 2 hButanoate ester6-Hydroxy-1-tetralone91Intramolecular Friedel–Crafts acylation then demethylation [14]
Benzylic hydroxylation of tetrahydronaphthalenes2,3-Dichloro-5,6-dicyano-1,4-benzoquinone in acetic acid, reflux1,2,3,4-Tetrahydronaphthalene derivativesα-Tetralones bearing C6 hydroxy group40 – 98Hydride transfer to quinone followed by proton loss [11] [15] [16]
Autoxidation of 2-alkyl-1-tetralones under phase-transfer catalysisOxygen, trioctylmethyl-ammonium chloride, trimethyl phosphite2-Alkyl-1-tetralone2-Alkyl-2-hydroxy-1-tetralone49 – 95Radical chain with phosphite-mediated peroxide reduction [7]
Alkyl-carbonyl bond scission mediated by phenolic hydroxylEthylene glycol, p-toluenesulfonic acid, 120 °C6-Hydroxy-1-tetraloneOpen-chain aldehyde–ketone adducts65Aldol condensation, internal nucleophilic attack, C–C cleavage [17]

Collectively these studies demonstrate that catalytic or stoichiometric oxidants convert methoxy or methylene precursors into the C6 phenol with high efficiency, while the phenol itself can direct selective benzylic oxidation under mild conditions. The electron-withdrawing dicyanoquinone oxidant is especially versatile; recent quantum-chemical work confirms that its hydride-acceptor ability underlies these high-yielding hydroxylations [16] [5].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 197 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-Hydroxy-1-tetralone

Dates

Last modified: 08-15-2023

Explore Compound Types